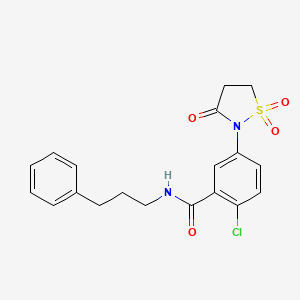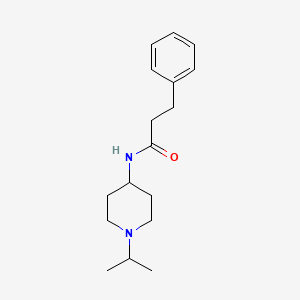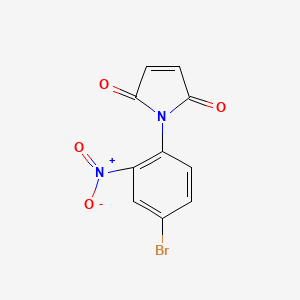![molecular formula C17H16N2O4 B5135774 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5135774.png)
4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as MNTX, is a chemical compound that has been studied for its potential therapeutic applications. MNTX is a member of the azatricyclic compounds family and has been found to have analgesic properties.
作用機序
4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione works by binding to and blocking the activity of the mu-opioid receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione reduces the perception of pain. 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been found to have a lower potential for abuse and dependence compared to other opioid drugs.
Biochemical and Physiological Effects:
4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been found to reduce inflammation in animal models of pain. Additionally, 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been found to have a lower potential for respiratory depression compared to other opioid drugs.
実験室実験の利点と制限
One advantage of using 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in lab experiments is its specificity for the mu-opioid receptor, which allows for more targeted studies of the receptor's function. Additionally, 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been found to have a lower potential for abuse and dependence compared to other opioid drugs, which can be beneficial in studies involving addiction and dependence. One limitation of using 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in lab experiments is its limited solubility in water, which can make dosing and administration challenging.
将来の方向性
There are a number of potential future directions for research on 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of interest is the development of new analogs of 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione with improved pharmacokinetic properties and increased potency. Additionally, 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione could be studied in combination with other drugs to determine if it has synergistic effects in reducing pain. Further research is also needed to determine the long-term safety and efficacy of 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in humans.
合成法
4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-5-nitrophenylhydrazine with cyclohexanone followed by cyclization with maleic anhydride. Another method involves the reaction of 2-methyl-5-nitrophenylhydrazine with cyclohexanone followed by cyclization with maleic acid. Both methods yield 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione as a yellow solid.
科学的研究の応用
4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied for its potential therapeutic applications, particularly as an analgesic. It has been found to be effective in reducing pain in animal models of neuropathic pain and cancer pain. 4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been studied for its potential use in the treatment of opioid dependence, as it has been found to reduce opioid withdrawal symptoms in animal models.
特性
IUPAC Name |
4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-9-2-7-12(19(22)23)8-13(9)18-16(20)14-10-3-4-11(6-5-10)15(14)17(18)21/h2-4,7-8,10-11,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSXZMLLWDWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B5135698.png)



![N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]](/img/structure/B5135729.png)
![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
![(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B5135747.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)
![2-[benzyl(phenylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B5135752.png)


![3-chloro-5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135795.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5135800.png)
![2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5135801.png)